

Advanced Chemical Transformations of Crotonamide: A Technical Guide

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Compound of Interest

Compound Name: Crotonamide

CAS No.: 23350-58-5

Cat. No.: B3024891

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Executive Summary & Chemical Profile

Crotonamide ((2E)-but-2-enamide) represents a prototypical

-unsaturated amide. Its reactivity is defined by the conjugation between the alkene () and the carbonyl ()

) groups. This conjugation creates two distinct electrophilic sites: the carbonyl carbon (susceptible to 1,2-addition) and the

-carbon (susceptible to 1,4-conjugate addition).

For researchers in drug development, **Crotonamide** is not merely a substrate; it is a structural motif often employed as a "warhead" in Targeted Covalent Inhibitors (TCIs) to irreversibly bind cysteine residues in proteins.

Property	Value
IUPAC Name	(2E)-but-2-enamide
Formula	
Key Functionality	Michael Acceptor, Amide
Reactivity Modes	Nucleophilic Acyl Substitution (Hydrolysis), Hydride Reduction, Michael Addition

Reaction I: Hydrolysis (Acidic & Basic)

Hydrolysis of **Crotonamide** converts the amide functionality into the corresponding carboxylic acid (Crotonic acid) and ammonia. This reaction is thermodynamically favorable but kinetically slow due to the resonance stabilization of the amide bond, further enhanced by conjugation with the alkene.

Mechanistic Insight[1][2][3][4][5]

- Acid-Catalyzed: Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water. The rate-limiting step is typically the formation of the tetrahedral intermediate.
- Base-Catalyzed: Direct attack by the hydroxide ion. The poor leaving group ability of the amide ion () usually requires high temperatures or high concentrations of base to drive the reaction, often relying on the final irreversible deprotonation of the carboxylic acid to shift the equilibrium.

Visualization: Acid-Catalyzed Hydrolysis Mechanism

The following diagram illustrates the protonation, nucleophilic attack, and elimination steps.[1]



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Figure 1: Step-wise mechanism of acid-catalyzed hydrolysis converting **Crotonamide** to Crotonic Acid.

Experimental Protocol: Acidic Hydrolysis

- Reagents: **Crotonamide** (10 mmol),
(6M, 20 mL).
- Conditions: Reflux at 100°C for 4–6 hours.
- Workup: Cool to RT. Extract with diethyl ether. Dry organic layer over
and concentrate.
- Validation: Monitor disappearance of amide
stretch (
) and appearance of acid
(
) via IR.

Reaction II: Reduction (Selectivity Landscape)

Reduction of **Crotonamide** is complex due to the competition between the carbonyl group and the conjugated double bond. The choice of reagent dictates the product, allowing for divergent synthesis.

Selectivity Pathways

- Global Reduction (LiAlH₄)
(
): Lithium Aluminum Hydride is a potent reducing agent.[2] In conjugated amides, the hydride often attacks the
-carbon (1,4-addition) and the carbonyl, leading to the fully saturated amine (Butylamine).

- Selective C=C Hydrogenation (Pd/C + H₂)

(1) : Catalytic hydrogenation readily reduces the alkene while leaving the amide intact under mild conditions, yielding Butanamide.

- Selective C=O Reduction (AlH₃)

(2) / DIBAL-H): To retain the alkene (yielding Crotylamine), specialized electrophilic hydrides like Aluminum Hydride (AlH₃)

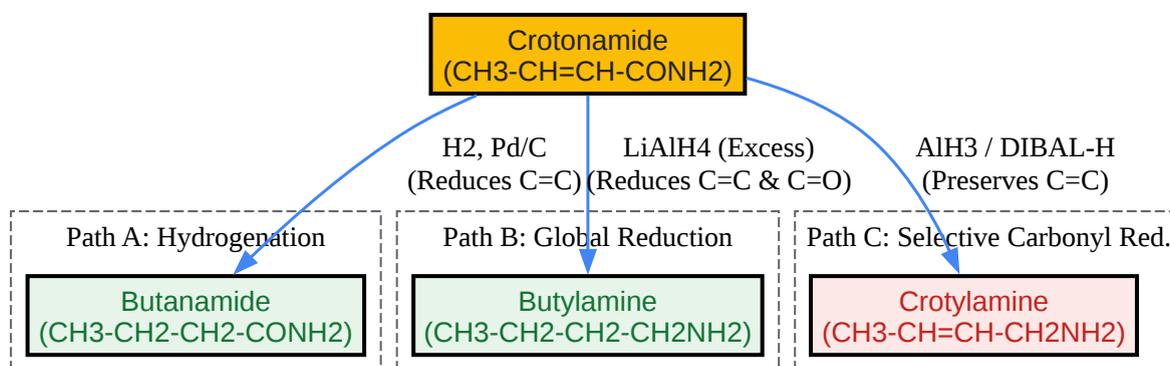
(3)) are preferred over nucleophilic

(4) , as they coordinate to the oxygen and deliver hydride directly to the carbonyl carbon, minimizing 1,4-addition.

Comparative Data: Reduction Agents

Reagent	Primary Target	Major Product	Selectivity Mechanism
/ Pd/C	C=C Bond	Butanamide	Surface adsorption favors alkene reduction.
(Excess)	Global (C=O & C=C)	Butylamine	Potent nucleophilic hydride attacks both sites.
(generated in situ)	C=O Bond	Crotylamine	Electrophilic activation of Oxygen; avoids 1,4-attack.

Visualization: Reduction Divergence



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Figure 2: Divergent reduction pathways controlled by reagent selection.

Experimental Protocol: Selective Hydrogenation to Butanamide

- Reagents: **Crotonamide** (5 mmol), 10% Pd/C (50 mg), Methanol (20 mL).
- Conditions:
atmosphere (balloon pressure, ~1 atm), RT, 2 hours.
- Workup: Filter catalyst through Celite pad. Evaporate solvent.
- Note: Monitoring via TLC is crucial to stop before amide reduction occurs (though amide reduction requires much harsher conditions).

Reaction III: Michael Addition (Drug Development Application)

The most critical reaction of **Crotonamide** in modern pharmaceutical chemistry is the Thia-Michael Addition. The

-unsaturated amide acts as a "Michael Acceptor" (Warhead) that reacts covalently with nucleophilic cysteine residues on target proteins.

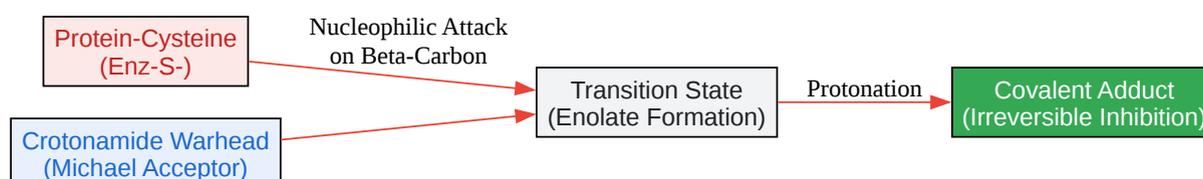
Mechanism & Therapeutic Relevance

Unlike hydrolysis or reduction, this reaction utilizes the electrophilicity of the

-carbon.

- Nucleophile: Thiol group (-SH) of a Cysteine residue.[3]
- Process: The thiolate anion attacks the
-carbon.
- Intermediate: Formation of an enolate, which is subsequently protonated.
- Result: A stable thioether bond, permanently inhibiting the protein (Covalent Inhibition).
- **Crotonamide** vs. Acrylamide: **Crotonamide** is less reactive than acrylamide due to the steric hindrance and electron-donating effect of the methyl group at the
-position. This "tuned" reactivity is highly desirable to avoid off-target toxicity (reacting with indiscriminate thiols like glutathione).

Visualization: Covalent Inhibition Mechanism



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Figure 3: Mechanism of Cysteine targeting by **Crotonamide** warheads in Targeted Covalent Inhibitors.

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